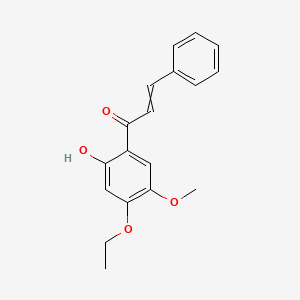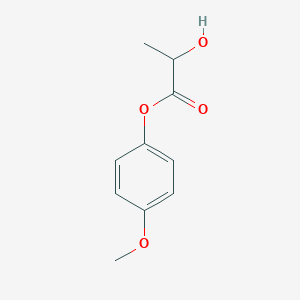![molecular formula C6H5N3S4 B14290804 2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione CAS No. 113294-79-4](/img/structure/B14290804.png)
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
The synthesis of 2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of 4-amino-2-(methylsulfanyl)thiazole-5-carboxamides with dipotassium cyanodithioimidocarbonate and 2-chloroacetamides. The reaction is catalyzed by iodine and carried out in dimethyl sulfoxide (DMSO) at 120°C. This method yields the desired compound in high purity and yield .
Analyse Des Réactions Chimiques
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium, and reaction temperatures ranging from room temperature to 150°C. Major products formed from these reactions include various substituted thiazolopyrimidines and their derivatives .
Applications De Recherche Scientifique
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, leading to DNA damage and inhibition of cancer cell proliferation. Additionally, it can modulate various signaling pathways involved in cell growth, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione can be compared with other similar compounds, such as:
7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine: This compound has a similar structure but contains a chlorine atom, which can alter its chemical and biological properties.
2-(Methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine: This compound has a different substitution pattern on the thiazolopyrimidine ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dithione moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
113294-79-4 |
|---|---|
Formule moléculaire |
C6H5N3S4 |
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C6H5N3S4/c1-12-6-8-3-2(13-6)4(10)9-5(11)7-3/h1H3,(H2,7,9,10,11) |
Clé InChI |
ZSLPURGFFOIRAZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(S1)C(=S)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B14290722.png)
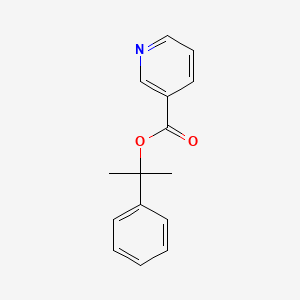
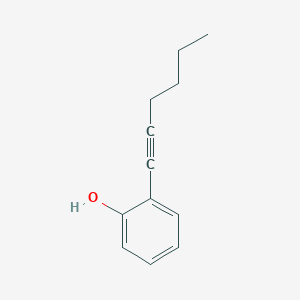
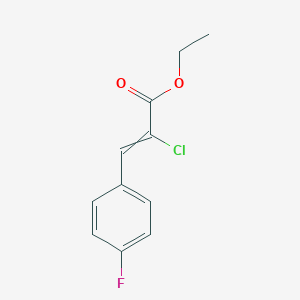
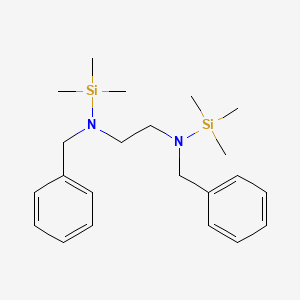

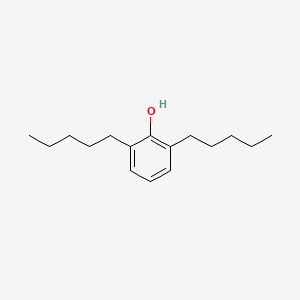
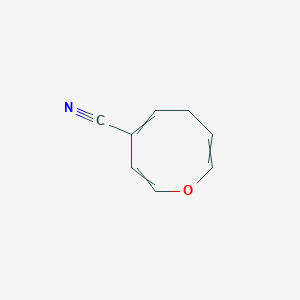
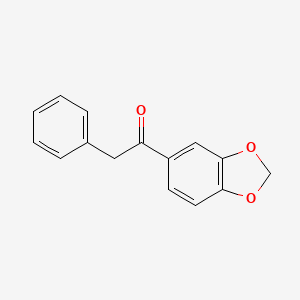


![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
